molecular formula C8H11NO B3431406 5-Amino-2,3-dimethylphenol CAS No. 90086-90-1

5-Amino-2,3-dimethylphenol

Cat. No.: B3431406
CAS No.: 90086-90-1
M. Wt: 137.18 g/mol
InChI Key: DVECBUWKXMPCAA-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethylphenol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nitration and Reduction: One common method for preparing 5-Amino-2,3-dimethylphenol involves the nitration of 2,3-dimethylphenol to form 5-nitro-2,3-dimethylphenol, followed by reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Aromatic Amination: Another approach involves the direct amination of 2,3-dimethylphenol using ammonia or amines in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is often employed, where the nitration and reduction steps are carried out in separate reactors. This allows for better control over reaction conditions and product purity.

    Continuous Process: For large-scale production, a continuous process may be used, where the reactants are continuously fed into a reactor system, and the product is continuously removed. This method is more efficient and cost-effective for high-volume production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2,3-dimethylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The amino and hydroxyl groups on the benzene ring make this compound susceptible to electrophilic substitution reactions. Halogenation, sulfonation, and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, sulfonated, or nitrated phenolic compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-Amino-2,3-dimethylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for synthesizing biologically active molecules.

    Biochemical Research: It is used in studies involving enzyme inhibition and protein interactions.

Industry:

    Materials Science: this compound is used in the production of polymers and resins, where it imparts specific properties such as thermal stability and resistance to degradation.

    Dye and Pigment Industry: It is a precursor for the synthesis of various dyes and pigments used in textiles, inks, and coatings.

Mechanism of Action

    Molecular Targets: 5-Amino-2,3-dimethylphenol can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

    2-Amino-3-methylphenol: Similar structure but with one less methyl group.

    4-Amino-2,3-dimethylphenol: Similar structure but with the amino group in a different position.

    5-Amino-2-methylphenol: Similar structure but with one less methyl group.

Comparison:

    Uniqueness: 5-Amino-2,3-dimethylphenol is unique due to the specific positioning of the amino and methyl groups, which influences its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties compared to its analogs.

Biological Activity

5-Amino-2,3-dimethylphenol (CAS Number: 90086-90-1) is an organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by the following structural and chemical properties:

  • Molecular Formula : C8H11N
  • Molecular Weight : 135.18 g/mol
  • IUPAC Name : this compound

The compound is known to participate in various chemical reactions, including oxidation and coupling reactions, which are significant in dye chemistry and other applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Enzyme Interaction : Preliminary studies indicate that it may inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions.
  • Cell Signaling : The compound potentially alters cell signaling pathways, affecting gene expression and cellular metabolism.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also exhibit this activity.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against various pathogens, although specific data on efficacy is limited.
  • Anticancer Potential : There are indications that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against bacteria and fungi
AntioxidantMay reduce oxidative stress
AnticancerInhibition of cancer cell growth

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their implications for this compound:

Properties

IUPAC Name

5-amino-2,3-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-7(9)4-8(10)6(5)2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECBUWKXMPCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311046
Record name 5-Amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90086-90-1
Record name 5-Amino-2,3-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90086-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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